Avibactam Tomilopil

Oral Bioavailability Prodrug Pharmacokinetics β-Lactamase Inhibitor

Research pain point: Low oral bioavailability (ca. 7%) of avibactam limits outpatient treatment of resistant Gram-negative infections. Avibactam Tomilopil (ARX-1796) solves this via prodrug design. - Oral bioavailability: 60-80% (Phase 1 data) - Inhibits class A, C, and select D β-lactamases (including OXA-48) - Clinical development for cUTI/pyelonephritis with ceftibuten - Enables IV-to-oral step-down therapy models

Molecular Formula C14H23N3O8S
Molecular Weight 393.42 g/mol
CAS No. 2245880-46-8
Cat. No. B8217973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvibactam Tomilopil
CAS2245880-46-8
Molecular FormulaC14H23N3O8S
Molecular Weight393.42 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(C)COS(=O)(=O)ON1C2CCC(N(C2)C1=O)C(=O)N
InChIInChI=1S/C14H23N3O8S/c1-4-23-12(19)14(2,3)8-24-26(21,22)25-17-9-5-6-10(11(15)18)16(7-9)13(17)20/h9-10H,4-8H2,1-3H3,(H2,15,18)/t9-,10+/m1/s1
InChIKeyJHSLCXRZVJOZQZ-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Avibactam Tomilopil Baseline Overview


Avibactam Tomilopil (CAS 2245880-46-8; synonyms ARX-1796, AV-006, PF-07338233) is an orally bioavailable prodrug of the diazabicyclooctane (DBO) β-lactamase inhibitor avibactam. The compound is designed for oral co-administration with the third-generation cephalosporin ceftibuten to restore activity against Ambler class A, C, and select class D β-lactamase-producing Gram-negative pathogens, including ESBLs, KPC, AmpC, and OXA-48 [1]. Avibactam Tomilopil is in Phase 1 clinical development for the treatment of complicated urinary tract infections (cUTI) including pyelonephritis [2].

Oral β-lactamase inhibitor prodrug pharmacokinetic studies
Ambler class A, C, and select D β-lactamase inhibition profiling
Ceftibuten-based combination susceptibility research against Gram-negative pathogens

Avibactam Tomilopil Differentiation


The selection of an oral β-lactam/β-lactamase inhibitor combination for outpatient management of resistant Gram-negative infections cannot rely on class-level assumptions. Critical differentiation exists at the level of oral bioavailability, β-lactamase inhibition spectrum, and partner β-lactam potency. Avibactam Tomilopil (ARX-1796) is a prodrug specifically engineered to overcome the negligible oral bioavailability of avibactam (ca. 7%), achieving 60–80% absorption in Phase 1 studies [1]. Furthermore, avibactam uniquely inhibits certain OXA-type class D β-lactamases among the novel inhibitors, a property not shared by vaborbactam or relebactam [2]. These quantitative and mechanistic distinctions preclude generic substitution and necessitate evidence-based procurement decisions.

Oral Bioavailability Parent avibactam has negligible oral absorption (~7%); prodrug is required for oral research models. Direct replacement with unmodified avibactam may not support oral PK studies.
β-Lactamase Spectrum Vaborbactam and relebactam lack class D OXA enzyme inhibition. Class-level substitution may miss OXA-48-mediated resistance in surveillance models.
Combination Partner Ceftibuten-avibactam MIC endpoints differ from ceftazidime-avibactam. Cross-combination assumptions may not hold in susceptibility studies.

Avibactam Tomilopil Quantitative Evidence


Oral Bioavailability Advantage

Avibactam Tomilopil (ARX-1796) is a prodrug that achieves 60–80% oral absorption in humans, compared to approximately 7% for unmodified avibactam administered orally [1]. This quantifies the fundamental prodrug advantage enabling oral outpatient therapy.

Oral absorption
Head-to-head
Avibactam Tomilopril: 60–80%
Unmodified avibactam: ~7%
Supports oral prodrug PK study design
Phase 1 healthy volunteer data; context-dependent
Oral Bioavailability Prodrug Pharmacokinetics β-Lactamase Inhibitor

In Vitro Potency Against Enterobacterales

In a 2025 study of 500 US outpatient isolates, ceftibuten-avibactam demonstrated a MIC50/90 of 0.031/0.125 µg/mL, which was two-fold lower than ceftazidime-avibactam (MIC50/90 0.25/0.5 µg/mL) [1]. A separate global surveillance study of UTI isolates confirmed this trend, reporting ceftibuten-avibactam MIC50/90 of 0.03/0.06 mg/L, four-fold lower than ceftazidime-avibactam (0.12/0.25 mg/L) [2].

In vitro potency
Head-to-head
Ceftibuten-avibactam MIC50/90: 0.03–0.125 µg/mL
Ceftazidime-avibactam: 0.12–0.5 µg/mL
Lower MIC values in vitro support comparator endpoint review
CLSI broth microdilution; outpatient Enterobacterales isolates
Antimicrobial Susceptibility MIC50/MIC90 Enterobacterales

Class D OXA Enzyme Inhibition

Among the novel FDA-approved β-lactamase inhibitors (avibactam, vaborbactam, relebactam), only avibactam demonstrates clinically relevant inhibition of certain OXA-type class D β-lactamases [1]. Avibactam inhibits class A (ESBL, KPC), class C (AmpC), and select class D enzymes including OXA-48, whereas vaborbactam and relebactam are primarily limited to class A and C enzymes [1].

Class D inhibition
Class-level
Avibactam: A, C, select D (OXA-48)
Vaborbactam/Relebactam: A, C only
Supports β-lactamase spectrum interpretation
Biochemical characterization; OXA-48 context-specific
β-Lactamase Spectrum OXA-48 Class D Carbapenemases

Susceptibility Restoration in Resistant Isolates

Ceftibuten alone demonstrates poor activity against ESBL-producing Enterobacterales, with susceptibility rates of only 64% (CLSI) and 23% (EUCAST) in a recent US outpatient isolate study [1]. The addition of avibactam (via the Avibactam Tomilopil prodrug) restores susceptibility, achieving 96.4% inhibition at MIC ≤ 1 µg/mL and a susceptibility rate of 99.6% when compared directly to ceftazidime-avibactam [1].

Susceptibility restoration
Head-to-head
Ceftibuten-avibactam: 99.6% susceptible
Ceftibuten alone: 64% (CLSI)
Supports susceptibility restoration endpoint review
500 US outpatient ESBL-producing isolates
ESBL Cephalosporin Resistance Susceptibility Restoration

Avibactam Tomilopil Application Scenarios


Outpatient cUTI Treatment

The combination of ceftibuten and Avibactam Tomilopil (ARX-1796) is specifically in clinical development for oral treatment of cUTI including pyelonephritis [1]. The 60–80% oral bioavailability of the prodrug [2] enables oral step-down therapy or entirely outpatient management of infections that currently require IV administration of ceftazidime-avibactam or meropenem-vaborbactam. This scenario is supported by in vitro data showing 99.6% susceptibility of Enterobacterales to ceftibuten-avibactam [3].

OXA-48 Targeted Therapy

In settings where OXA-48 carbapenemase-producing Enterobacterales are prevalent, Avibactam Tomilopil-based therapy offers a unique oral option. Avibactam is the only novel β-lactamase inhibitor among the FDA-approved class that inhibits certain class D OXA enzymes [4]. Vaborbactam and relebactam lack this activity, making avibactam-containing combinations the preferred choice for these pathogens.

IV-to-Oral Stewardship Programs

Healthcare systems seeking to reduce IV antibiotic utilization and length of hospital stay can utilize Avibactam Tomilopil as part of an IV-to-oral conversion strategy. The availability of an oral avibactam prodrug allows for earlier discharge of patients who would otherwise require prolonged IV therapy for resistant Gram-negative infections. The 96.4% inhibition of Enterobacterales at ceftibuten-avibactam MIC ≤ 1 µg/mL [3] provides confidence in the oral regimen's efficacy.

Next-Generation Oral BLI Research

Avibactam Tomilopil serves as a critical tool compound for researchers developing novel oral antibiotic combinations. Its demonstrated ability to achieve 60–80% oral absorption while releasing active avibactam [2] establishes a benchmark for oral β-lactamase inhibitor prodrug design. Comparative MIC studies against ceftazidime-avibactam [3] provide a reference standard for evaluating the potency of new oral combinations.

Application
Selection Property
Validation Focus
Oral prodrug PK studies
Prodrug absorption efficiency
Fraction absorbed vs. parent avibactam
β-Lactamase spectrum profiling
Ambler class D inhibition presence
OXA-48 enzyme assay context
In vitro susceptibility surveillance
Ceftibuten-avibactam MIC endpoint
Comparator MIC50/90 review
Novel oral BLI benchmarking
Oral bioavailability benchmark
PK parameter reference context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Avibactam Tomilopil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.